molecular formula C25H22N2O4 B250963 N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide

N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide

Cat. No. B250963
M. Wt: 414.5 g/mol
InChI Key: AIXXUVWXSCCVKF-UHFFFAOYSA-N
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Description

N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EF24 belongs to the class of curcumin analogs, which are compounds that are structurally similar to curcumin, a natural compound found in turmeric.

Mechanism of Action

N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide exerts its effects through multiple mechanisms, including the inhibition of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and bioavailability. However, N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

Future research on N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and administration of N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide, as well as its potential toxicity and side effects. Additionally, research on the pharmacokinetics and pharmacodynamics of N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide is needed to better understand its mechanism of action and potential therapeutic benefits.

Synthesis Methods

N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the condensation of 4-ethylbenzoyl chloride with 2-methoxyaniline, followed by cyclization with 2-hydroxybenzaldehyde and subsequent amidation with benzofuran-2-carboxylic acid. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing tumor angiogenesis.

properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-[4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O4/c1-3-16-8-10-17(11-9-16)24(28)26-19-12-13-20(22(15-19)30-2)27-25(29)23-14-18-6-4-5-7-21(18)31-23/h4-15H,3H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

AIXXUVWXSCCVKF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC

Origin of Product

United States

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